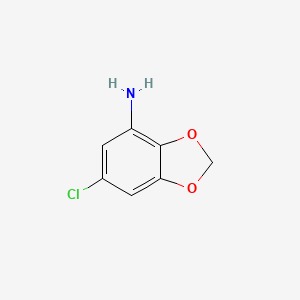
6-Chloro-1,3-benzodioxol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-1,3-benzodioxol-4-amine is an organic compound with the molecular formula C7H6ClNO2. It is a derivative of benzodioxole, characterized by the presence of a chlorine atom at the 6th position and an amine group at the 4th position on the benzodioxole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-1,3-benzodioxol-4-amine typically involves the chlorination of 1,3-benzodioxole followed by amination. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position. The subsequent amination can be achieved using ammonia or amine derivatives under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing by-products and waste .
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-1,3-benzodioxol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can lead to a variety of functionalized benzodioxole compounds .
Applications De Recherche Scientifique
6-Chloro-1,3-benzodioxol-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mécanisme D'action
The mechanism of action of 6-Chloro-1,3-benzodioxol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Benzodioxol-4-amine: Lacks the chlorine atom, resulting in different reactivity and biological activity.
6-Chloro-1,3-benzodioxol-5-amine: Similar structure but with the amine group at a different position, leading to distinct chemical and biological properties
Uniqueness
6-Chloro-1,3-benzodioxol-4-amine is unique due to the specific positioning of the chlorine and amine groups, which confer distinct reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C7H6ClNO2 |
|---|---|
Poids moléculaire |
171.58 g/mol |
Nom IUPAC |
6-chloro-1,3-benzodioxol-4-amine |
InChI |
InChI=1S/C7H6ClNO2/c8-4-1-5(9)7-6(2-4)10-3-11-7/h1-2H,3,9H2 |
Clé InChI |
HVBXNFGJAOLCEL-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC(=CC(=C2O1)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


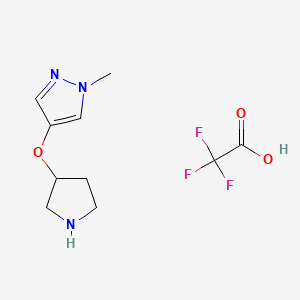

![(10R,13R,14S)-17-[(2R)-2,3-dihydroxy-6-methylheptan-2-yl]-2,3,14-trihydroxy-10,13-dimethyl-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-6-one](/img/structure/B14794452.png)

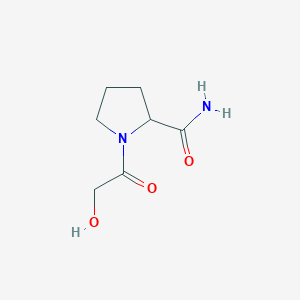
![spiro[1,3-dioxolane-2,6'-2,5,7,7a-tetrahydro-1H-pyrrolo[1,2-c]imidazole]-3'-one](/img/structure/B14794466.png)

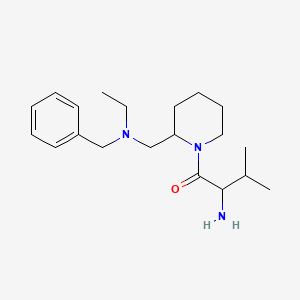
![methyl (1aR,1bS,2S,5aR,6R,6aS)-5a,6-dihydroxy-1a-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1b,2,6,6a-tetrahydrooxireno[1,2]cyclopenta[4,5-c]pyran-5-carboxylate](/img/structure/B14794490.png)
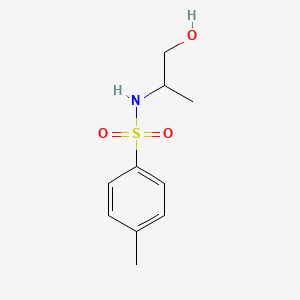
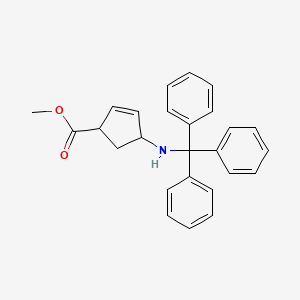
![ethanethioic S-acid;S-[(3-hydroxy-1-azabicyclo[2.2.2]octan-3-yl)methyl] ethanethioate](/img/structure/B14794501.png)
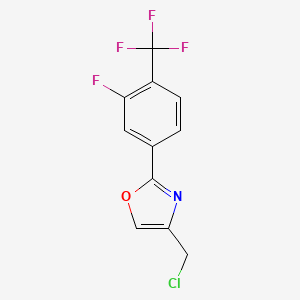
![1-[(1R)-10,10-dimethyl-3,3-dioxo-3lambda6-thia-4-azatricyclo[5.2.1.01,5]decan-4-yl]propan-1-one](/img/structure/B14794513.png)
